molecular formula C18H11Cl2F2NOS2 B2416603 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 250714-87-5

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide

Cat. No. B2416603
CAS RN: 250714-87-5
M. Wt: 430.31
InChI Key: GORMIQRABWJLPB-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide (3-[(2,6-DCB)S]-N-(2,4-DFP)-2-TC) is a novel compound that has been developed as a potential therapeutic agent for a variety of medical conditions. This compound is composed of two distinct moieties, a 2,6-dichlorobenzylsulfanyl group and a 2,4-difluorophenyl group, linked by a thiophenecarboxamide moiety. 3-[(2,6-DCB)S]-N-(2,4-DFP)-2-TC has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Molecular Characterization

  • A compound structurally similar to the chemical of interest, synthesized through a reaction involving malononitrile, has shown potential for molecular structure optimization and has been analyzed using spectroscopic methods and X-ray crystallography (Mabkhot et al., 2016).

Antipathogenic Activity

  • Thiourea derivatives, closely related in structure to the chemical , have demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in antimicrobial research (Limban et al., 2011).

Application in Coordination Chemistry

  • Research has been conducted on dinucleating P2N2S ligands, which include thiophene and sulfanyl groups similar to those in the compound of interest, demonstrating the potential of such compounds in the preparation and characterization of cationic palladium complexes (Siedle et al., 2007).

Crystallography and Cytotoxic Activity

  • Studies on compounds with similar thiophene and sulfanyl groups have explored their crystal structures and evaluated their cytotoxic activity against cancer cell lines, providing insights into their potential use in anticancer research (Stolarczyk et al., 2018).

Antimicrobial Activities of Novel Derivatives

  • Novel Schiff base derivatives containing sulfanyl groups have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential as biologically active compounds in antimicrobial research (Mange et al., 2013).

Potential as Antitumor and Antibacterial Agents

  • Novel pyrrolopyrimidines with sulfanyl substituents have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential application as antitumor and antibacterial agents (Gangjee et al., 1996).

High Refractive Index Polyimides

  • Studies on thiophenyl-substituted benzidines have led to the synthesis of transparent polyimides with high refractive indices, demonstrating their potential in materials science, particularly in the development of materials with specific optical properties (Tapaswi et al., 2015).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2NOS2/c19-12-2-1-3-13(20)11(12)9-26-16-6-7-25-17(16)18(24)23-15-5-4-10(21)8-14(15)22/h1-8H,9H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORMIQRABWJLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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